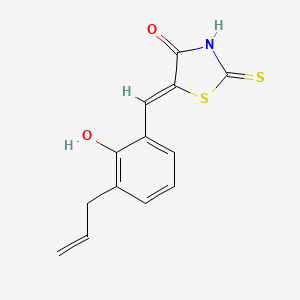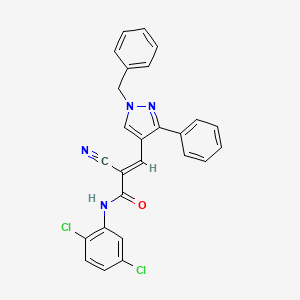![molecular formula C15H21NO B5336665 N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5336665.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as DMPEP, is a novel psychoactive substance that belongs to the cyclopropane class of compounds. It is a potent stimulant that has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to a state of increased arousal and alertness. This compound has also been shown to increase the release of acetylcholine in the brain, leading to an improvement in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has several advantages for lab experiments. It is a potent stimulant that can be used to study the effects of increased neuronal activity on cognitive function and memory. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It is a novel psychoactive substance, and its long-term effects on the brain and body are not yet fully understood. This compound is also a controlled substance in many countries, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide. One area of interest is the potential therapeutic applications of this compound. It has been shown to have anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression. Another area of interest is the long-term effects of this compound on the brain and body. Further research is needed to determine the safety and efficacy of this compound as a therapeutic agent. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new and more effective psychoactive substances.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide involves the reaction of 3,4-dimethylphenylacetonitrile with 2-methylcyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using various chromatographic techniques to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function, memory, and learning. This compound has also been shown to have anxiolytic and antidepressant properties, making it a potential treatment for anxiety and depression.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-5-6-13(7-10(9)2)12(4)16-15(17)14-8-11(14)3/h5-7,11-12,14H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORJSKTWRAEGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336596.png)
![5-(3-methoxyphenyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-furamide](/img/structure/B5336599.png)
![N-[3-hydroxy-2-(2-thienylmethyl)propyl]-2-methyl-3-furamide](/img/structure/B5336606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5336614.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
![methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate](/img/structure/B5336629.png)
![4-[3-(2-furyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5336648.png)

![N-butyl-N-methyl-3-[(4-methylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5336666.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5336678.png)
![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)amine hydrochloride](/img/structure/B5336685.png)
![8-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5336686.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5336692.png)
